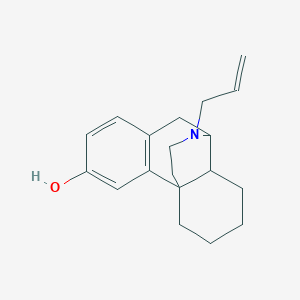

Morphinan-3-ol, 17-(2-propenyl)-

描述

属性

IUPAC Name |

17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19/h2,6-7,13,16,18,21H,1,3-5,8-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYUPQUCAUTOBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859295 | |

| Record name | 17-(Prop-2-en-1-yl)morphinan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Opioid Antagonism

Naloxone is primarily recognized for its role in reversing opioid-induced respiratory depression. It competes with opioids for binding to the mu-opioid receptors in the central nervous system, effectively blocking their effects. This application is crucial in emergency medicine, particularly in cases of suspected opioid overdose.

- Case Study : A study conducted by Jones et al. (2010) demonstrated that administering Naloxone intranasally was effective in reversing opioid overdoses in a community setting, highlighting its utility outside traditional medical environments .

Pain Management

While Naloxone is an antagonist, it has been investigated for its potential role in pain management by mitigating side effects associated with long-term opioid use. Research indicates that it can be used to reduce opioid tolerance and hyperalgesia.

- Data Table: Naloxone's Effects on Pain Management

Drug Interaction Studies

Naloxone is frequently used in research to study drug interactions involving opioids and other medications. Understanding these interactions is essential for developing safer therapeutic protocols.

- Case Study : A study by Chai et al. (2020) explored the interaction between Naloxone and various synthetic opioids, revealing critical insights into dosage adjustments necessary to counteract potential overdose scenarios .

Combination Therapies

Research has also focused on combination therapies involving Naloxone and other analgesics or adjunct medications to enhance efficacy while minimizing risks associated with opioid use.

- Data Table: Combination Therapies Involving Naloxone

Adverse Effects and Safety Profile

While Naloxone is generally safe, it can cause withdrawal symptoms in individuals dependent on opioids. Understanding its safety profile is crucial for healthcare providers.

- Safety Data : According to the FDA, common side effects include nausea, vomiting, and agitation, particularly in patients with opioid dependence .

Regulatory Status

Naloxone has been classified as a critical medication by various health organizations due to its life-saving potential in overdose situations. Its availability has been expanded through legislation aimed at increasing access to emergency treatments.

相似化合物的比较

Structural and Molecular Comparisons

Pharmacological Activity

- Levallorphan : Acts as a κ-opioid antagonist and partial μ-agonist, making it effective in reversing opioid overdose without fully blocking analgesia .

- Levorphanol: A potent μ-opioid agonist with long-lasting analgesic effects, structurally similar to morphine but with a methyl group at position 17 .

- Phenomorphan: The 2-phenylethyl substituent enhances μ-opioid receptor binding, resulting in agonist activity comparable to morphine .

- Cyclorphan and Butorphan : Cyclorphan exhibits mixed agonist-antagonist activity, while Butorphan’s cyclobutylmethyl group confers κ-selective agonist properties, useful in pain management with reduced respiratory depression .

- 17-(2-Furyl ethyl) derivative: Limited data suggests opioid receptor binding, but its acute toxicity (LD₅₀ = 20 mg/kg IV in mice) indicates higher lethality than levallorphan .

Structure-Activity Relationships (SAR)

- Alkyl Substituents: Smaller groups (e.g., methyl in levorphanol) favor μ-opioid agonism, while bulkier substituents (e.g., cyclobutylmethyl in butorphan) enhance κ-receptor selectivity .

- Aromatic Groups: Phenylethyl (phenomorphan) and furyl ethyl substituents introduce steric hindrance, altering receptor binding kinetics and metabolic stability .

- Electron-Withdrawing Groups : The 2-oxo-2-phenylethyl group in levophenacyl-morphan (CAS: 10061-32-2) reduces agonist activity, favoring antagonist profiles .

常见问题

Q. What are the established synthetic routes for 17-(2-propenyl)morphinan-3-ol (Levallorphan), and what analytical methods validate its purity and stereochemistry?

Levallorphan is synthesized via alkylation of a morphinan precursor using allyl bromide under basic conditions. Key steps include:

- Alkylation : Reaction of the morphinan-3-ol scaffold with allyl bromide in the presence of a base (e.g., NaH) to introduce the 2-propenyl substituent at position 17 .

- Triflate Intermediate : For advanced derivatives, trifluoromethanesulfonate (triflate) intermediates are used to facilitate coupling reactions with cyclopropylmethyl or cyclobutylmethyl groups .

- Validation : Purity and stereochemistry are confirmed via:

-

NMR Spectroscopy : Comparison of chemical shifts (e.g., δ 5.8–6.0 ppm for allyl protons) and coupling constants with literature data .

-

Mass Spectrometry : Monoisotopic mass confirmation (e.g., m/z 283.4079 for Levallorphan) .

-

Chromatography : HPLC retention time matching against reference standards .

Table 1 : Synthetic Routes for N-Substituted Morphinans

Q. How is Levallorphan characterized using spectroscopic and chromatographic techniques?

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Peaks at δ 6.7–7.2 ppm confirm aromatic protons; allyl group protons appear as doublets (δ 5.1–5.3 ppm) and triplets (δ 3.8–4.2 ppm) .

- 13C NMR : Signals for the morphinan backbone carbons (e.g., C3-OH at δ 70–75 ppm) .

- Mass Spectrometry :

- EI-MS : Molecular ion peak at m/z 283.4 (C₁₉H₂₅NO) with fragmentation patterns matching the allyl-substituted morphinan structure .

- High-Performance Liquid Chromatography (HPLC) :

- Retention time comparison with authenticated standards under reversed-phase conditions (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What methodological approaches are used to study Levallorphan’s opioid receptor binding affinity and antagonist activity?

- Radioligand Binding Assays :

-

Competitive displacement assays using [³H]-naloxone in µ-opioid receptor (MOR)-expressing cell membranes. Levallorphan’s IC₅₀ values are calculated to determine antagonist potency .

- In Vivo Models :

-

Tail-flick or hot-plate tests in rodents to assess reversal of morphine-induced analgesia, confirming Levallorphan’s MOR antagonism .

- Structural Insights :

-

Molecular docking studies highlight the critical role of the 2-propenyl group in sterically blocking agonist binding to MOR .

Table 2 : Pharmacological Profile of Levallorphan vs. Analogues

Compound Receptor Binding (IC₅₀, nM) LD₅₀ (Mouse, IV) Reference Levallorphan 2.1 (MOR) 20 mg/kg Cyclorphan 5.8 (MOR) Not reported

Q. How does the 2-propenyl substituent influence Levallorphan’s pharmacological profile compared to other N-substituted morphinans?

- Structure-Activity Relationship (SAR) :

- The 2-propenyl group enhances MOR antagonism by introducing steric hindrance, reducing agonist efficacy .

- Substitution with bulkier groups (e.g., cyclopropylmethyl) increases κ-opioid receptor (KOR) selectivity but reduces metabolic stability .

- Cytotoxicity Mechanisms :

- The 2-propenyl moiety may generate reactive metabolites (e.g., epoxides) via cytochrome P450 oxidation, contributing to hepatotoxicity in vitro .

Q. What strategies resolve contradictions in reported metabolic pathways or toxicological data of Levallorphan?

- In Vitro vs. In Vivo Models :

- Human liver microsome studies identify primary metabolites (e.g., allyl oxidation to dihydrodiols) .

- Discrepancies in LD₅₀ values (e.g., 20 mg/kg IV in mice vs. 949 mg/kg orally in rats) are attributed to species-specific metabolic pathways .

- Analytical Harmonization :

- Use of standardized LC-MS/MS protocols for cross-study metabolite quantification .

Q. How are advanced derivatives of Levallorphan designed to modulate selectivity for opioid receptor subtypes?

- Functional Group Modifications :

- Claisen Rearrangement : Introduces substituents at positions 2 or 4 of the morphinan scaffold to alter receptor interaction .

- Sulfamate Derivatives : Improve blood-brain barrier penetration for CNS-targeted antagonism .

- Screening Workflow :

Synthesize analogues via triflate intermediates .

Screen binding affinity across MOR, KOR, and δ-opioid receptor (DOR) using radioligand assays .

Prioritize compounds with >10-fold selectivity for MOR over KOR/DOR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。